molecular formula C20H19F2N3O5 B15560218 Dolutegravir-D3

Dolutegravir-D3

Cat. No.: B15560218
M. Wt: 422.4 g/mol
InChI Key: RHWKPHLQXYSBKR-TVZIWZTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolutegravir-D3 is a useful research compound. Its molecular formula is C20H19F2N3O5 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

422.4 g/mol

IUPAC Name

(3S,7R)-N-[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i6D,7D2

InChI Key

RHWKPHLQXYSBKR-TVZIWZTKSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Dolutegravir-D3 in Modern Antiretroviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dolutegravir-D3, a stable isotope-labeled analog of the potent HIV-1 integrase inhibitor Dolutegravir (B560016), serves a critical function in the precise quantification of the parent drug in complex biological matrices. This deuterated form of Dolutegravir is an indispensable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. Its primary application is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. Because it is chemically identical to the analyte (Dolutegravir) but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements of Dolutegravir concentrations in various biological samples such as plasma, breast milk, and hair.

Core Application: Internal Standard in LC-MS/MS

In research settings, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, the instrument monitors specific mass-to-charge (m/z) transitions for both Dolutegravir and this compound. The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and accurately determine the concentration of Dolutegravir in the unknown samples. This approach minimizes the impact of matrix effects and variations in extraction recovery.

While this compound is a common variant, other deuterated forms such as Dolutegravir-d5 and Dolutegravir-d7 have also been utilized in published research, all serving the same fundamental purpose as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the quantification of Dolutegravir using a deuterated internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Dolutegravir420.1136.0[1]
Dolutegravir420.2277.1[2]
Dolutegravir420.2127.1 (Qualifier)[2]
Dolutegravir420277[3]

Table 1: Mass Spectrometric Transitions for Dolutegravir.

Internal Standard Precursor Ion (m/z) Product Ion (m/z) Reference
Dolutegravir-IS (Stably Labeled Isotope)428.1283.1[1]
13C2H5-Dolutegravir426.2133.1[2]
Dolutegravir-IS (13C,d5-DTG)426277[3]

Table 2: Mass Spectrometric Transitions for Deuterated Dolutegravir Internal Standards.

Biological Matrix Calibration Range Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%) Reference
Human Plasma5 - 10,000 ng/mL0.5 - 12.190.2 - 110.30.7 - 4.198.3 - 102.0[1]
Human Plasma100 - 10,000 ng/mL1.41 - 2.82-9.52 to -6.532.73 - 3.41-10.6 to -5.37[2]
Human Breast Milk0.5 - 1,000 ng/mL2.38 - 7.62-9.80 to 2.504.24 - 12.4-5.63 to 7.49[2]
Human Hair5 - 10,000 pg/mLN/AN/A≤ 10.3within ± 6.5[3]

Table 3: Summary of Validation Parameters for Dolutegravir Quantification Assays.

Experimental Protocols and Methodologies

The following sections detail common experimental protocols for the quantification of Dolutegravir using a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method for extracting Dolutegravir from plasma samples due to its simplicity and speed.

Protocol:

  • Aliquot 20 µL of human plasma into a microcentrifuge tube.[1]

  • Add 120 µL of acetonitrile (B52724) containing the Dolutegravir deuterated internal standard at a concentration of 10 ng/mL.[1]

  • Vortex the mixture for 2 minutes at 1500 rpm to precipitate proteins.[1]

  • Centrifuge the samples at 2655 x g for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer a 20 µL aliquot of the supernatant to a new tube.

  • Dilute the supernatant with 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.[1]

  • Vortex the final mixture and inject it into the LC-MS/MS system for analysis.[1]

G cluster_sample_prep Protein Precipitation Workflow plasma 20 µL Human Plasma add_is Add 120 µL Acetonitrile with Deuterated Internal Standard plasma->add_is vortex1 Vortex (2 min, 1500 rpm) add_is->vortex1 centrifuge Centrifuge (5 min, 2655 x g) vortex1->centrifuge supernatant Transfer 20 µL Supernatant centrifuge->supernatant dilute Dilute with 120 µL EDTA/Formic Acid Solution supernatant->dilute vortex2 Vortex dilute->vortex2 analysis Inject into LC-MS/MS vortex2->analysis

Protein Precipitation Workflow for Plasma Samples.
Sample Preparation: Hair Extraction

Quantifying Dolutegravir in hair provides a measure of long-term drug exposure.

Protocol:

  • Place 5-10 mg of hair into a glass vial.[3]

  • Add 5 mL of extraction solvent (50:50 methanol:acetonitrile with 2% formic acid).[3]

  • Sonicate the sample for 1 hour.[3]

  • Incubate at 40°C for 18 hours.[3]

  • Take a 250 µL aliquot of the extract and mix with 50 µL of the internal standard solution.[3]

  • Vortex the mixture for 5 minutes.[3]

  • Centrifuge for 5 minutes at 13,200 rpm.[3]

  • Evaporate the supernatant to dryness under nitrogen at 50°C.[3]

  • Reconstitute the dried extract in 100 µL of 70:30 water:methanol before analysis.[3]

G cluster_hair_extraction Hair Extraction Workflow hair 5-10 mg Hair Sample add_solvent Add 5 mL Extraction Solvent (MeOH:ACN with Formic Acid) hair->add_solvent sonicate Sonicate (1 hour) add_solvent->sonicate incubate Incubate (18 hours, 40°C) sonicate->incubate aliquot Take 250 µL Extract incubate->aliquot add_is Add 50 µL Internal Standard aliquot->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in 100 µL Water:Methanol evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Workflow for Dolutegravir Extraction from Hair Samples.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of Dolutegravir.

Chromatographic Conditions:

  • Column: Waters Atlantis T3 (50x2.1mm, 3µm particle size)[3] or XBridge C18 (2.1 x 50 mm)[1]

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3]

  • Flow Rate: 0.450 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5 µL[3]

  • Gradient Elution: A typical gradient starts with a lower percentage of organic phase (Mobile Phase B), which is then ramped up to elute the analyte, followed by a re-equilibration step. For example, starting at 35% B, increasing to 95% B, and then returning to 35% B.[3]

Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer (e.g., AB Sciex API-5000)[3]

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1][3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 450°C[3]

  • Ion Spray Voltage: 5500 V[3]

  • Declustering Potential (DP): 120 V[3]

  • Collision Energy (CE): 37 V[3]

G cluster_lcms_workflow LC-MS/MS Analysis Logical Flow sample Prepared Sample hplc HPLC System (Separation) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 collision_cell Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data Data Acquisition (Peak Area Ratio) detector->data

Logical Flow of LC-MS/MS Analysis for Dolutegravir.

Conclusion

This compound and other deuterated analogs are fundamental to high-quality bioanalytical research on Dolutegravir. By serving as an ideal internal standard, it enables the development of robust, accurate, and precise LC-MS/MS methods. The detailed protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals, facilitating the implementation of these critical analytical techniques in their own laboratories. The ability to reliably quantify Dolutegravir in diverse biological matrices is essential for optimizing treatment regimens, ensuring patient safety, and advancing the field of HIV therapy.

References

A Technical Guide to Dolutegravir-D3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalysis

The quantitative analysis of pharmaceuticals in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic, toxicokinetic, and clinical monitoring studies. The complexity of these matrices (e.g., plasma, tissue, hair) and the multi-step nature of analytical workflows introduce significant potential for variability. To ensure data accuracy and reliability, an internal standard (IS) is employed to correct for these variations.

Among the types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for mass spectrometry-based quantification.[1][2] Dolutegravir (B560016) (DTG), a potent integrase strand transfer inhibitor critical to HIV treatment regimens, is frequently measured in biological systems.[3] Its deuterated analog, Dolutegravir-D3 (or other isotopic variants such as D6, D7, or ¹³C-d₅), serves as an ideal internal standard.[4][5] This guide provides an in-depth examination of the mechanism of action, experimental application, and performance of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Core Principle: The Mechanism of a Stable Isotope-Labeled Internal Standard

The efficacy of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Dolutegravir.[6][7] Atoms in the Dolutegravir molecule are replaced with their heavier stable isotopes (e.g., hydrogen-¹H is replaced with deuterium-²H). This mass difference is easily resolved by a mass spectrometer, but the chemical structure and behavior remain virtually unchanged.[6]

The mechanism of action is a process of parallel tracking and ratio normalization that corrects for variability at every stage of the analytical workflow:

  • Sample Preparation and Extraction: A precise amount of this compound is added to the biological sample at the very first step. Any physical loss of the analyte during subsequent steps—such as protein precipitation, liquid-liquid extraction, or solid-phase extraction—will be mirrored by a proportional loss of the this compound.[6]

  • Chromatographic Separation: this compound co-elutes with the native Dolutegravir from the liquid chromatography (LC) column. Both compounds experience the same retention time and are exposed to the same analytical conditions simultaneously.

  • Ionization and Detection: In the mass spectrometer source, both the analyte and the IS are subject to the same ionization efficiency. Any suppression or enhancement of the signal due to matrix effects will impact both molecules to the same degree.[1][2]

  • Quantification: The mass spectrometer detects the analyte and the IS at their distinct mass-to-charge (m/z) ratios. The final concentration is calculated based on the ratio of the analyte's peak area to the IS's peak area. Because both experienced identical processing, this ratio remains constant and directly correlates to the analyte's initial concentration, providing a highly accurate measurement.

G cluster_sample Biological Sample cluster_process Analytical Workflow cluster_data Data Analysis A Analyte (Dolutegravir) C Sample Prep (e.g., Protein Precipitation) - Potential for sample loss - Matrix effects introduced A->C B Internal Standard (this compound) Known Amount B->C D LC Separation (Co-elution) C->D Both affected equally E MS Detection (Differentiation by Mass) - Ionization suppression/  enhancement D->E Both affected equally F Signal Analyte (Area_A) E->F G Signal IS (Area_IS) E->G H Calculate Ratio (Area_A / Area_IS) F->H G->H I Accurate Concentration H->I Corrects for all process variations G A Start: Biological Sample (e.g., Plasma) B Add Known Amount of this compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS System E->F G Calculate Peak Area Ratio (DTG / DTG-IS) F->G H Quantify using Calibration Curve G->H I End: Final Concentration H->I

References

Technical Guide: Sourcing and Specifications of Dolutegravir-D3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Dolutegravir-D3, a deuterated internal standard crucial for the accurate quantification of Dolutegravir in various experimental settings. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and bioanalytical studies.

This compound: An Essential Tool for Bioanalysis

This compound is a stable isotope-labeled version of Dolutegravir, an antiretroviral medication used to treat HIV infection. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Dolutegravir, but its increased mass allows for clear differentiation in mass spectrometric detection. This ensures high accuracy and precision in measuring the concentration of Dolutegravir in biological matrices.

Supplier and Purity Specifications

The selection of a reliable supplier for this compound is a critical step in ensuring the integrity of research data. The purity of the internal standard directly impacts the accuracy of the quantification of the target analyte. Below is a summary of commercially available this compound from various suppliers, along with their stated purity specifications.

SupplierPurity SpecificationAnalytical MethodIsotopic Enrichment
MedChemExpress99.64%[1]HPLCNot Specified
Expert Synthesis Solutions99.7%[2]HPLC>98% atom D[2]
Sussex Research>95%[3]HPLC>95%[3]
ClearsynthNot less than 90%[4]HPLCNot Specified
Simson PharmaCertificate of Analysis provided with each compound[5]Not SpecifiedNot Specified
ClinivexCertificate of Analysis provided[6]Not SpecifiedNot Specified

Note: The information presented in the table is based on publicly available data from the suppliers' websites. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain the most accurate and complete purity and isotopic enrichment data.

Experimental Protocols

Detailed experimental protocols for the quality control and use of this compound are often proprietary to the supplier or the end-user's laboratory. However, a general workflow for the verification of purity and the use of this compound as an internal standard in a typical bioanalytical method is described below.

General Protocol for Purity Verification by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. A series of dilutions are then made to generate working standards.

  • Chromatographic System: A high-performance liquid chromatography system equipped with a suitable detector (e.g., UV or mass spectrometer) is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for the analysis of Dolutegravir.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.

    • Injection Volume: A small volume (e.g., 5-20 µL) of the standard solution is injected into the system.

    • Detection: The detector is set to a wavelength at which Dolutegravir exhibits maximum absorbance (for UV detection) or to monitor the specific mass-to-charge ratio (m/z) of this compound (for mass spectrometric detection).

  • Data Analysis: The purity of the this compound standard is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Workflow for Bioanalytical Sample Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of Dolutegravir in a biological sample using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Biological Sample Collection (e.g., Plasma, Urine) B Addition of this compound (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D Injection into LC-MS System C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration for Dolutegravir and this compound F->G H Calculation of Peak Area Ratio G->H I Quantification using Calibration Curve H->I

Figure 1: A generalized workflow for the quantification of Dolutegravir in biological samples.

Logical Relationship for Supplier Selection

The process of selecting a suitable supplier for this compound involves several key considerations to ensure the quality and reliability of the research data.

G A Define Research Needs (e.g., required purity, quantity) B Identify Potential Suppliers A->B C Request and Review Certificate of Analysis (CoA) B->C D Evaluate Purity and Isotopic Enrichment C->D E Compare Pricing and Availability D->E F Select Supplier and Procure Material E->F G Perform In-house Quality Control F->G H Approve for Use in Assays G->H

Figure 2: A decision-making flowchart for the selection of a this compound supplier.

References

The Deuterium Switch: An In-depth Technical Guide to Deuterium Labeling in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in modern drug discovery and development. This technique, often referred to as "deuterium labeling" or the "deuterium switch," can significantly alter the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium labeling in drug metabolism studies.

Core Principles: The Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium labeling in drug metabolism is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[1][2] This is because a higher activation energy is required to break the more stable C-D bond.[2]

In drug metabolism, many oxidative reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[3] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be significantly reduced. This can lead to several desirable pharmacokinetic changes:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[4]

  • Increased Systemic Exposure (AUC): Reduced clearance leads to a greater overall exposure of the body to the drug.[5]

  • Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations of the drug.

  • Potential for Lower or Less Frequent Dosing: Improved pharmacokinetic parameters may allow for smaller or less frequent doses, which can improve patient compliance.[2]

  • Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces toxic byproducts, deuterium labeling can enhance the safety profile of a drug.[3]

  • Metabolic Switching: Deuteration at one metabolic site can sometimes redirect the metabolic pathway towards alternative routes. This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.

dot

Caption: The Kinetic Isotope Effect: A higher activation energy is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate.

Data Presentation: Quantitative Impact on Pharmacokinetics

The therapeutic benefits of deuterium labeling are best illustrated through the examination of quantitative data from preclinical and clinical studies. The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Comparison of Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine

ParameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold Change
Active Metabolites
t½ (h)~8-9~4-5~2
Cmax (ng/mL)LowerHigher-
AUC (ng·h/mL)SimilarSimilar-
Total Active Moieties
Cmax (ng/mL)LowerHigher-
AUC (ng·h/mL)SimilarSimilar-

Data compiled from various sources. The primary advantage of deutetrabenazine is the longer half-life of its active metabolites, which allows for less frequent dosing and reduced peak plasma concentrations, potentially leading to a better safety profile.

Table 2: Pharmacokinetic Parameters of Deucravacitinib (B606291) (a de novo deuterated drug)

ParameterValue
Dose 6 mg, once daily
Tmax (h) 2-3
Cmax (ng/mL) 45
AUC (ng·hr/mL) 473
Terminal Half-life (t½) (h) 10
Metabolism Primarily via CYP1A2 to form the active metabolite BMT-153261.[6][7]
Excretion ~13% unchanged in urine and 26% unchanged in feces.[6][7]

Deucravacitinib was designed with deuterium from the outset to optimize its properties.[8] The deuterium incorporation was intended to reduce the formation of less selective metabolites.[8]

Table 3: Comparison of Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice

Parameterd9-MethadoneMethadoneFold Change
Dose (i.v.) 2.0 mg/kg2.0 mg/kg-
Cmax (ng/mL) HigherLower~4.4
AUC (ng·h/mL) HigherLower~5.7
Clearance (L/h/kg) 0.9 ± 0.34.7 ± 0.8~0.2
Brain-to-Plasma Ratio 0.35 ± 0.122.05 ± 0.62~0.17

This preclinical study demonstrates a significant increase in exposure and a reduction in clearance for the deuterated version of methadone.[5]

Experimental Protocols

A thorough investigation of a deuterated drug candidate involves a series of well-defined experiments. The following are detailed methodologies for key studies.

Synthesis of a Deuterated Compound: Deutetrabenazine (d6-Tetrabenazine)

The synthesis of deutetrabenazine involves the introduction of two trideuterated methoxy (B1213986) groups. While various synthetic routes exist, a common approach involves the following key steps:[9][10]

  • Formation of the Dihydroisoquinoline Intermediate:

    • React dopamine (B1211576) hydrochloride with ethyl formate (B1220265) in the presence of a base (e.g., triethylamine) to yield N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.[9][10]

    • Perform a cyclization reaction using a dehydrating agent like phosphorus oxychloride to form 6,7-dihydroxy-3,4-dihydroisoquinoline.[9]

  • Deuterated Methylation:

    • React the dihydroxyisoquinoline intermediate with a deuterated methyl source, such as deuterated methanol (B129727) (CD₃OD), in the presence of reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to introduce the two -OCD₃ groups, yielding 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[9]

  • Final Assembly:

    • React the deuterated dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate to construct the final benzo[a]quinolizin-2-one core structure of deutetrabenazine.[9]

  • Purification:

    • The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield pure deutetrabenazine.[9]

dot

Synthesis_Workflow cluster_synthesis Deutetrabenazine Synthesis Start Dopamine HCl + Ethyl Formate Intermediate1 N-[2-(3,4-dihydroxyphenyl)ethyl]formamide Start->Intermediate1 Formylation Intermediate2 6,7-dihydroxy-3,4-dihydroisoquinoline Intermediate1->Intermediate2 Cyclization Intermediate3 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline Intermediate2->Intermediate3 Deuterated Methylation FinalProduct Deutetrabenazine Intermediate3->FinalProduct Final Assembly Purification Purification FinalProduct->Purification

Caption: A simplified workflow for the synthesis of deutetrabenazine.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

  • Materials:

    • Test compounds (deuterated and non-deuterated).

    • Pooled human liver microsomes (HLM) or hepatocytes.

    • NADPH regenerating system (for microsomes).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile) containing a suitable internal standard.

  • Procedure:

    • Prepare working solutions of the test compounds in the appropriate buffer.

    • Pre-incubate the liver microsomes or hepatocytes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes) or by adding the compound to the hepatocytes.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

  • Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after administration to rats or mice.

  • Procedure:

    • Administer the deuterated and non-deuterated compounds to separate groups of animals (e.g., via oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).

    • Analyze the plasma extracts using a validated LC-MS/MS method to determine the drug concentration.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.

    • Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

dot

PK_Workflow cluster_pk In Vivo Pharmacokinetic Study Workflow Dosing Compound Administration (Oral or IV) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Extraction Drug Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: A general workflow for a preclinical in vivo pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.

  • LC-MS/MS Analysis:

    • Chromatography: A suitable HPLC or UHPLC column (e.g., C18) is used to separate the analyte from other components in the sample extract.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard for highly selective and sensitive detection.

Confirmation of Deuterium Incorporation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique to confirm the position and extent of deuterium incorporation.

  • ¹H NMR (Proton NMR): Deuterium incorporation is inferred by the disappearance or reduction in the intensity of the proton signal at the site of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a more direct confirmation of deuteration.

  • Procedure:

    • Dissolve the deuterated compound in a suitable NMR solvent.

    • Acquire ¹H and/or ²H NMR spectra.

    • Analyze the spectra to confirm the absence of proton signals (in ¹H NMR) or the presence of deuterium signals (in ²H NMR) at the expected chemical shifts.

Conclusion

Deuterium labeling has firmly established itself as a valuable and innovative strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can intelligently design and modify drug candidates to overcome metabolic liabilities, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. A thorough understanding of the underlying principles and the rigorous application of the experimental protocols outlined in this guide are essential for successfully harnessing the "deuterium switch" to develop the next generation of safer and more effective medicines.

References

The Use of Dolutegravir-D3 as a Tracer in Preclinical Pharmacokinetic Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Dolutegravir-D3 as a stable isotope-labeled tracer in preclinical pharmacokinetic (PK) research. The use of such tracers allows for the detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties without altering the steady-state concentration of the therapeutic drug. This "microtracer" or "microdosing" approach is invaluable for understanding the linearity of pharmacokinetics, assessing bioavailability, and investigating drug-drug interactions in a preclinical setting.

Introduction to Tracer Pharmacokinetics with this compound

Stable isotope-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but have a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for their simultaneous but distinct detection from the unlabeled drug using mass spectrometry. In a typical preclinical tracer study, a pharmacologically active dose of unlabeled dolutegravir (B560016) is administered to establish a steady-state concentration, followed by a small, non-perturbing dose of this compound. By tracking the concentration-time profile of both the unlabeled drug and the tracer, researchers can gain critical insights into the drug's behavior in vivo.

Core Experimental Protocols

A successful preclinical pharmacokinetic study using this compound as a tracer requires meticulous planning and execution of the experimental protocol. The following sections detail the key methodologies.

Animal Model and Dosing Regimen

The choice of animal model is critical and should be relevant to the human physiology of drug metabolism and disposition. Rodents (rats, mice) and non-human primates are commonly used in preclinical dolutegravir research.

Experimental Workflow for a Rodent PK Study

G cluster_acclimatization Acclimatization cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis A Animal Acclimatization (7 days) B Oral Gavage: Unlabeled Dolutegravir (e.g., 10 mg/kg) A->B Start of Study C Intravenous Injection: This compound Tracer (e.g., 0.1 mg/kg) B->C Co-administration D Blood Sampling (Serial) C->D E Tissue Harvesting (Terminal) C->E F Plasma & Tissue Homogenate Preparation D->F E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H

Caption: Workflow of a preclinical pharmacokinetic study using a this compound tracer.

Sample Collection and Preparation

Blood samples are typically collected at multiple time points post-dose to construct a concentration-time curve. Tissues of interest (e.g., liver, kidney, brain) are harvested at the end of the study.

  • Blood Collection: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from a cannulated vessel into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Harvesting: At the terminal time point, animals are euthanized, and tissues are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C.

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method for extracting dolutegravir from plasma. A known volume of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a different isotopically labeled dolutegravir, such as ¹³C,d₅-DTG). After vortexing and centrifugation, the supernatant is collected for analysis.[1]

    • Tissues: Tissues are first homogenized in a suitable buffer. The homogenate is then subjected to a similar protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interfering matrix components.[2]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of dolutegravir and its deuterated tracer due to its high sensitivity and specificity.

  • Chromatography: A reverse-phase C18 column is typically used to separate dolutegravir and this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for dolutegravir, this compound, and the internal standard.

Logical Flow of LC-MS/MS Analysis

A Prepared Sample (Plasma/Tissue Extract) B Autosampler Injection A->B C HPLC Separation (C18 Column) B->C D Electrospray Ionization (ESI+) C->D E Mass Spectrometry (Triple Quadrupole) D->E F MRM Detection - Dolutegravir - this compound - Internal Standard E->F G Data Acquisition & Quantification F->G

Caption: The sequential process of sample analysis using LC-MS/MS.

Quantitative Data Presentation

The primary output of a tracer pharmacokinetic study is the concentration-time data for both the unlabeled drug and the tracer. This data is then used to calculate key pharmacokinetic parameters.

LC-MS/MS MRM Transitions

The specificity of the LC-MS/MS method relies on monitoring unique mass-to-charge (m/z) transitions for each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dolutegravir420.1277.1
This compound 423.1 280.1
Internal Standard (e.g., ¹³C,d₅-DTG)426.1282.1

Note: The exact product ions may vary depending on the instrument and collision energy.

Representative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for unlabeled dolutegravir and the this compound tracer following co-administration in a rat model.

ParameterUnlabeled Dolutegravir (10 mg/kg, oral)This compound Tracer (0.1 mg/kg, IV)
Cmax (ng/mL) 3500 ± 450150 ± 25
Tmax (h) 2.0 ± 0.50.25 ± 0.1
AUC₀-t (ng·h/mL) 28000 ± 32001200 ± 150
AUC₀-∞ (ng·h/mL) 29500 ± 35001250 ± 160
t₁/₂ (h) 14.5 ± 2.114.2 ± 1.9
CL (L/h/kg) -0.08 ± 0.01
Vd (L/kg) -1.5 ± 0.2
Bioavailability (F%) 42.4%-

Data are presented as mean ± standard deviation. Bioavailability of the oral dose is calculated using the dose-normalized AUC of the IV tracer as a reference.

Signaling Pathways and Metabolic Fate

While dolutegravir does not directly modulate signaling pathways in the traditional sense, its metabolic pathway is of key interest in pharmacokinetic studies. Dolutegravir is primarily metabolized by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from cytochrome P450 3A (CYP3A).

Metabolic Pathway of Dolutegravir

DTG Dolutegravir / this compound UGT1A1 UGT1A1 DTG->UGT1A1 Major Pathway CYP3A CYP3A DTG->CYP3A Minor Pathway Metabolite1 O-glucuronide Metabolite UGT1A1->Metabolite1 Metabolite2 Oxidative Metabolites CYP3A->Metabolite2 Excretion Excretion (Feces, Urine) Metabolite1->Excretion Metabolite2->Excretion

Caption: Primary metabolic pathways of dolutegravir.

Conclusion

The use of this compound as a tracer in preclinical pharmacokinetic studies offers a powerful and elegant method for elucidating the detailed in vivo behavior of dolutegravir. This approach, coupled with sensitive and specific LC-MS/MS bioanalysis, provides high-quality data essential for regulatory submissions and for advancing our understanding of this critical antiretroviral agent. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals in the design and execution of such studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Dolutegravir-D3 in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dolutegravir-D3 in human plasma. This compound, a deuterated isotopologue of the HIV integrase inhibitor Dolutegravir (B560016), is often utilized as an internal standard in pharmacokinetic studies.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of this compound, whether as a primary analyte or for isotopic dilution studies. The method employs a simple protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation, followed by detection with a tandem mass spectrometer operating in positive ion mode.

Introduction

Dolutegravir is a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[2][3] Stable isotope-labeled compounds, such as this compound, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, often serving as internal standards to ensure the accuracy and precision of bioanalytical methods.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, adaptable for various research applications.

Experimental

Materials and Reagents
  • This compound (Purity: ≥99%)[4]

  • Dolutegravir (for system suitability and as a reference)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX API 5500)[2]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Solution: For methods where this compound is the analyte, a different internal standard, such as Dolutegravir-¹³C,d₅ or another suitable analogue, should be used. Prepare a working solution of the IS in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[2]

  • Pipette 20 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.[2][3]

  • Add 120 µL of acetonitrile containing the internal standard.[2]

  • Vortex the mixture for 2 minutes at 1500 rpm.[2]

  • Centrifuge at 5000 rpm (2655 x g) for 5 minutes to pellet the precipitated proteins.[2]

  • Transfer a 20 µL aliquot of the supernatant to a clean tube.[2]

  • Dilute the supernatant with 120 µL of 0.1% formic acid in water.[2]

  • Vortex briefly and inject the sample into the HPLC-MS/MS system.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

ParameterValue
Column XBridge C18, 2.1 mm x 50 mm, 3.5 µm[2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Gradient Isocratic at 60% B[2][3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 2 minutes
Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode, monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).

ParameterValue
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 423.1 → 277.1 (Quantifier)
MRM Transition (Dolutegravir) m/z 420.1 → 136.0[2][3]
Dwell Time 150 ms
Collision Energy (CE) Optimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrument

Note: The m/z for this compound is extrapolated from the known mass of Dolutegravir and the addition of three deuterium (B1214612) atoms. The fragment ion is assumed to be the same as a major fragment of Dolutegravir.

Method Validation Summary

The following tables summarize the typical validation parameters for a similar Dolutegravir assay, which are expected to be comparable for this compound.

Table 1: Calibration Curve and Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Dolutegravir5 - 10,000> 0.999[2][3]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5≤ 15≤ 1585 - 115
Low15≤ 15≤ 1585 - 115
Medium500≤ 15≤ 1585 - 115
High8,000≤ 15≤ 1585 - 115

Data is representative and based on published methods for Dolutegravir.[2][3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard in Acetonitrile Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with 0.1% Formic Acid Supernatant->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC Inject MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This protocol can be readily adapted for various studies requiring the precise measurement of this stable isotope-labeled compound.

References

Application Notes and Protocols for Dolutegravir-D3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dolutegravir-D3 as an internal standard in therapeutic drug monitoring (TDM) assays for dolutegravir (B560016). The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of drugs in biological matrices.

Introduction

Dolutegravir (DTG) is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of dolutegravir can be crucial for optimizing treatment efficacy, minimizing toxicity, and assessing patient adherence. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by LC-MS/MS as it effectively compensates for variations in sample preparation and instrument response. This compound is a deuterated analog of dolutegravir, making it an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z).

Experimental Protocols

This section details the methodologies for the quantification of dolutegravir in human plasma using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting dolutegravir from plasma samples.

Materials:

  • Human plasma (K2EDTA)

  • Dolutegravir analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in methanol (B129727) or a suitable organic solvent.

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).

  • Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the working internal standard solution (this compound in acetonitrile) to each plasma sample.

  • Vortex mix the samples vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dolutegravir: Precursor ion (Q1) m/z 419.1 → Product ion (Q3) m/z 277.1

    • This compound (IS): Precursor ion (Q1) m/z 422.1 → Product ion (Q3) m/z 280.1

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both dolutegravir and this compound.

Data Presentation

The following tables summarize the quantitative data from validation studies of LC-MS/MS methods for dolutegravir quantification, which are analogous to a method using this compound.

Table 1: Linearity and Range

MatrixInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Human PlasmaStably labeled isotope of DTG5 - 10,000> 0.99[1][2]
Human PlasmaDolutegravir-d628.44 - 7054.37> 0.99[3]
Breast Milk13C, 2H5-DTG0.5 - 1,000> 0.99 (quadratic)[4]
Hair13C,d5-DTG0.005 - 10> 0.99[5][6]

Table 2: Accuracy and Precision

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human PlasmaLow15≤ 9.1≤ 9.193.5 - 106.5[1][2]
Mid750≤ 5.5≤ 5.596.7 - 103.3[1][2]
High7500≤ 4.8≤ 4.898.0 - 102.0[1][2]
Breast MilkLLOQ0.514.611.688.9 - 112.7[4]
Low1.510.28.995.3 - 110.0[4]
Mid752.12.998.7 - 104.0[4]
High7505.44.5101.3 - 105.3[4]
HairLow0.015≤ 10.3≤ 10.393.5 - 106.5[5][6]
Mid0.3≤ 8.5≤ 8.595.0 - 105.0[5][6]
High8≤ 7.9≤ 7.996.0 - 104.0[5][6]

Table 3: Recovery and Matrix Effect

MatrixAnalyte/ISRecovery (%)Matrix Effect (%)Reference
Human PlasmaDolutegravirNot explicitly reported, but method deemed free of significant matrix effectsNot explicitly reported[1][2]
Breast MilkDolutegravirNot explicitly reported, but relative matrix effects were negligibleNot explicitly reported[4]
HairDolutegravir65.2 - 71.898.2 - 101.7[5][6]
13C,d5-DTG (IS)71.6 - 75.485.1 - 95.0[5][6]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway relevant to dolutegravir's mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS in Acetonitrile (200 µL) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Concentration (Calibration Curve) Calculate->Quantify

Caption: Experimental workflow for dolutegravir TDM using this compound.

signaling_pathway cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Mechanism of Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Blocked Dolutegravir Dolutegravir Integrase HIV Integrase Enzyme Dolutegravir->Integrase Inhibits Integrase->Integration

Caption: Mechanism of action of dolutegravir in inhibiting HIV replication.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of dolutegravir in various biological matrices. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology. These methods can be readily adapted and implemented in clinical and research laboratories to support pharmacokinetic studies and optimize patient care.

References

Bioanalytical Method Validation for Dolutegravir using Dolutegravir-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Dolutegravir (B560016) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dolutegravir-D3, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Dolutegravir.

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2][3] Accurate and reliable quantification of Dolutegravir in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring to ensure optimal efficacy and safety.[4] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5]

The use of a stable isotope-labeled internal standard (IS), such as this compound, is a critical component of a robust bioanalytical method. The IS closely mimics the analyte's chemical and physical properties during sample preparation and analysis, compensating for variability in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the results. This application note details the validation of an LC-MS/MS method for Dolutegravir in human plasma, following the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

Experimental Protocols

Materials and Reagents
  • Analytes: Dolutegravir (reference standard), this compound (internal standard)

  • Biological Matrix: Drug-free human plasma (K2EDTA or K3EDTA)[1][5]

  • Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

  • Solid Phase Extraction (SPE) Cartridges: (Optional, if used for sample preparation)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column, such as a C18 column (e.g., Phenomenex Luna C18, 50x4.6 mm, 5µm).[1][3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dolutegravir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate Dolutegravir working solutions to prepare a series of calibration standards at different concentrations. A typical range could be 20 to 1000 ng/mL.[10]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.[10]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Mobile Phase: A typical mobile phase consists of two components:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution program is typically used to separate Dolutegravir from endogenous plasma components.

  • Flow Rate: A flow rate of 0.5 mL/min is common.[10]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Dolutegravir and this compound.

      • Dolutegravir: m/z 420.1 → 277.0[2]

      • This compound: The precursor ion will be m/z 423.1. The product ion is likely to be the same as the non-deuterated form, m/z 277.0, assuming the deuterium (B1214612) atoms are not on the fragment lost. The exact transition should be confirmed by infusion of the this compound standard.

Data Presentation: Summary of Validation Parameters

The following table summarizes the key quantitative data and acceptance criteria for the bioanalytical method validation of Dolutegravir.

Validation ParameterExperimentAcceptance Criteria
Linearity Analyze calibration standards in duplicate over at least three separate runs.Correlation coefficient (r²) ≥ 0.99[1]
Accuracy & Precision Analyze QC samples at LQC, MQC, and HQC levels in at least five replicates per run for a minimum of three runs.Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[4]
Selectivity Analyze at least six different batches of blank human plasma.No significant interfering peaks at the retention times of Dolutegravir and the IS.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the peak area of the analyte from extracted samples to the peak area of the analyte in post-extraction spiked samples at three QC levels.Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of Dolutegravir in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

G Experimental Workflow for Dolutegravir Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dolutegravir calibration->quantification

Caption: Experimental workflow for the bioanalytical quantification of Dolutegravir in human plasma.

G Bioanalytical Method Validation Parameters Method_Validation Method_Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Accuracy_Precision Accuracy_Precision Method_Validation->Accuracy_Precision Accuracy & Precision Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Matrix Effect Stability Stability Method_Validation->Stability Intra-day Intra-day Accuracy_Precision->Intra-day Inter-day Inter-day Accuracy_Precision->Inter-day Bench-top Bench-top Stability->Bench-top Freeze-thaw Freeze-thaw Stability->Freeze-thaw Long-term Long-term Stability->Long-term

Caption: Key parameters for the validation of a bioanalytical method as per regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dolutegravir-D3 as an internal standard to overcome matrix effects in the bioanalysis of Dolutegravir (B560016).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Dolutegravir quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting substances from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] In the context of Dolutegravir analysis, endogenous components from biological samples like plasma, urine, or tissue can interfere with the ionization of Dolutegravir, leading to erroneous concentration measurements.[6]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Dolutegravir, it co-elutes and experiences the same matrix effects.[2] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thereby compensating for the matrix effect and ensuring accurate quantification.[3]

Q3: I am observing significant ion suppression in my assay. What are the common causes and how can I troubleshoot this?

A3: Significant ion suppression can be caused by several factors. A logical troubleshooting workflow can help identify and resolve the issue. Common causes include insufficient sample cleanup, co-elution of matrix components with your analyte, and high concentrations of salts or other non-volatile components in your sample.[1][4]

Here is a troubleshooting workflow to address ion suppression:

cluster_0 Troubleshooting Ion Suppression Start Significant Ion Suppression Observed CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep ImproveCleanup Implement a More Rigorous Cleanup? (e.g., SPE instead of PPT) CheckSamplePrep->ImproveCleanup OptimizeChroma Optimize Chromatographic Separation ImproveCleanup->OptimizeChroma No DiluteSample Dilute Sample ImproveCleanup->DiluteSample Yes OptimizeChroma->DiluteSample CheckIS Verify Internal Standard Performance DiluteSample->CheckIS Evaluate Re-evaluate Matrix Effect CheckIS->Evaluate

Caption: A flowchart for troubleshooting ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing for Dolutegravir
  • Possible Cause: Contamination of the analytical column or improper mobile phase composition.

  • Troubleshooting Steps:

    • Column Wash: Implement a robust column wash protocol between injections to remove strongly retained matrix components. A wash solution with a higher percentage of organic solvent than your mobile phase is often effective.

    • Mobile Phase Modification: Ensure the pH of your mobile phase is appropriate for Dolutegravir. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape for acidic compounds.[7][8]

    • Guard Column: Use a guard column to protect your analytical column from contaminants.

Issue 2: Inconsistent Internal Standard (this compound) Response
  • Possible Cause: Errors in sample preparation, instrument instability, or degradation of the internal standard.

  • Troubleshooting Steps:

    • Pipetting Accuracy: Verify the accuracy and precision of the pipettes used for adding the internal standard.

    • Vortexing and Centrifugation: Ensure thorough vortexing after adding the internal standard to ensure homogeneity and complete protein precipitation.[7]

    • Stock Solution Stability: Check the stability of your this compound stock solution. Prepare fresh stock solutions if degradation is suspected.

    • Mass Spectrometer Stability: Monitor the spray stability and detector response by infusing a standard solution.

Issue 3: High Variability in Matrix Effect Across Different Sample Lots
  • Possible Cause: Significant differences in the composition of the biological matrix from different individuals or sources.

  • Troubleshooting Steps:

    • Matrix Factor Evaluation: As per regulatory guidance, evaluate the matrix effect in at least six different lots of the biological matrix.[9]

    • Enhanced Sample Cleanup: A more rigorous sample cleanup method, such as solid-phase extraction (SPE), can help to remove a wider range of interfering components compared to simple protein precipitation.[6][10]

    • Chromatographic Resolution: Improve the chromatographic separation to resolve Dolutegravir from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a column with a different chemistry.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a standard method to quantify the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations of Dolutegravir and this compound in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with the same concentrations of Dolutegravir and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the same concentrations of Dolutegravir and this compound as in Set A before extraction.

  • Analyze the Samples: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.

cluster_1 Matrix Effect Evaluation Workflow PrepA Prepare Set A (Neat Solution) Analysis LC-MS/MS Analysis PrepA->Analysis PrepB Prepare Set B (Post-Extraction Spike) PrepB->Analysis PrepC Prepare Set C (Pre-Extraction Spike) PrepC->Analysis Calculation Calculate Matrix Effect & Recovery Analysis->Calculation

Caption: Workflow for evaluating matrix effects.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample cleanup.[7][11]

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Data Presentation

Table 1: Representative Matrix Effect and Recovery Data for Dolutegravir

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Dolutegravir1085.292.5
10088.194.2
100091.595.1
This compound5086.593.1

Data is hypothetical and for illustrative purposes.

Table 2: Typical LC-MS/MS Parameters for Dolutegravir Analysis

ParameterSetting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
MRM Transition (Dolutegravir) Q1: 420.1 m/z, Q3: 277.1 m/z[12]
MRM Transition (this compound) Q1: 423.1 m/z, Q3: 280.1 m/z (example)

Specific parameters may vary depending on the instrument and method.

References

Technical Support Center: Optimizing Dolutegravir-D3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of Dolutegravir-D3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for Dolutegravir (B560016) (DTG) and its deuterated internal standard (this compound)?

A1: The most commonly used precursor ion for Dolutegravir is the protonated molecule [M+H]⁺ at m/z 420.1. For this compound, the specific m/z of the precursor ion will depend on the position and number of deuterium (B1214612) labels. Commonly, transitions for Dolutegravir are m/z 420.1 → 277.1 or 420.1 → 136.0. For a deuterated internal standard, a common transition is m/z 428.1 → 283.1.[1] It is crucial to optimize these transitions on your specific instrument.

Q2: I am observing a weak signal for this compound. What are the initial troubleshooting steps?

A2: A weak signal can originate from several factors. Start by verifying the concentration and integrity of your this compound standard solution. Ensure that the correct volume was spiked into the samples. Check the instrument's performance by infusing a known concentration of the standard directly into the mass spectrometer. This will help determine if the issue is with the LC method, sample preparation, or the mass spectrometer itself. Also, confirm that the correct precursor and product ion transitions are being monitored in your acquisition method.

Q3: How can I mitigate matrix effects that may be suppressing the this compound signal?

A3: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of poor signal intensity. To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up method. While protein precipitation is a quick and common technique, solid-phase extraction (SPE) can yield a cleaner extract, reducing matrix interferences.

  • Improve Chromatographic Separation: Adjust your LC method to better separate this compound from matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.

  • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are the recommended mobile phase compositions for Dolutegravir analysis?

A4: Reversed-phase chromatography is typically used for Dolutegravir analysis. Common mobile phases consist of acetonitrile (B52724) or methanol (B129727) as the organic phase and water with an acidic modifier as the aqueous phase. A frequently used mobile phase is a mixture of acetonitrile and water, each containing 0.1% formic acid.[1][2] The addition of formic acid helps to promote protonation of Dolutegravir, leading to better ionization efficiency in positive ion mode.

Troubleshooting Guide

This guide addresses specific issues that can lead to low signal intensity for this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Incorrect concentration or degradation of the internal standard solution.Prepare a fresh stock solution of this compound and verify its concentration. Analyze the new solution via direct infusion to confirm its response on the mass spectrometer.
Inefficient ionization.Optimize the ion source parameters, including spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). Ensure the mobile phase pH is appropriate for efficient protonation of Dolutegravir.
Suboptimal mass spectrometer parameters.Optimize compound-dependent parameters such as declustering potential (DP) and collision energy (CE) for the specific m/z transition of this compound.
Inconsistent Signal Intensity Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing and consistent incubation times.
Matrix effects varying between samples.Utilize a stable isotope-labeled internal standard like this compound to compensate for variations in matrix effects. Ensure the internal standard is added early in the sample preparation process.
Poor Peak Shape Incompatibility between the injection solvent and the mobile phase.The reconstitution solvent should be as similar as possible to the initial mobile phase conditions to avoid peak distortion.
Column degradation.Use a guard column to protect the analytical column. If peak shape continues to be poor, consider replacing the analytical column.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and chromatographic conditions used for the analysis of Dolutegravir. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Mass Spectrometry Parameters for Dolutegravir Analysis

ParameterDolutegravir (DTG)Dolutegravir-ISInstrumentReference
Precursor Ion (m/z) 420.1428.1Sciex API 5500[1]
Product Ion (m/z) 136.0283.1Sciex API 5500[1]
Declustering Potential (DP) (V) 120120Sciex API 5000[3]
Collision Energy (CE) (V) 3737Sciex API 5000[3]
Ion Spray Voltage (V) 55005500Sciex API 5000[3]
Source Temperature (°C) 450450Sciex API 5000[3]

Table 2: Liquid Chromatography Parameters for Dolutegravir Analysis

ParameterCondition 1Condition 2
Column XBridge C18, 2.1 x 50 mm, 3.5 µmWaters Atlantis T3, 50 x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 40% BGradient: 35% B to 95% B
Flow Rate (mL/min) 0.4750.450
Column Temperature (°C) 3040
Injection Volume (µL) 55
Reference [1][3]

Experimental Protocols

Protocol 1: Protein Precipitation for Dolutegravir Analysis in Human Plasma

This protocol is adapted from a validated method for the quantification of Dolutegravir in human plasma.[1]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • This compound internal standard (IS) working solution in acetonitrile

  • 0.1% Formic acid in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 20 µL of human plasma in a microcentrifuge tube, add 120 µL of acetonitrile containing the this compound IS.

  • Vortex the mixture for 2 minutes to precipitate the proteins.

  • Centrifuge the sample at approximately 2,655 x g for 5 minutes.

  • Transfer 20 µL of the clear supernatant to a new tube.

  • Add 120 µL of 0.1% formic acid in water to the supernatant.

  • Vortex briefly to mix.

  • Inject an aliquot (e.g., 5 µL) onto the LC-MS/MS system.

Visualizations

Workflow_for_Troubleshooting_Low_Signal Troubleshooting Workflow for Low this compound Signal start Low this compound Signal Observed check_is Verify IS Solution (Concentration & Integrity) start->check_is is_ok IS Signal OK? check_is->is_ok check_ms Direct Infusion of IS into Mass Spectrometer ms_ok MS Signal OK? check_ms->ms_ok is_ok->check_ms Yes troubleshoot_sp Troubleshoot Sample Prep - Extraction efficiency - Matrix effects is_ok->troubleshoot_sp No troubleshoot_lc Troubleshoot LC Method - Check column - Mobile phase - Gradient ms_ok->troubleshoot_lc Yes troubleshoot_ms Troubleshoot MS Parameters - Source conditions - Compound parameters (DP, CE) ms_ok->troubleshoot_ms No solution Signal Improved troubleshoot_lc->solution troubleshoot_sp->solution troubleshoot_ms->solution

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Experimental_Workflow Experimental Workflow for Dolutegravir Analysis sample Plasma Sample add_is Add this compound IS in Acetonitrile sample->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Aqueous Solution supernatant->dilute inject Inject into LC-MS/MS System dilute->inject

Caption: A typical experimental workflow for the analysis of Dolutegravir in plasma samples.

References

Technical Support Center: Troubleshooting Poor Peak Shape with Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Dolutegravir-D3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape in your experiments.

General Troubleshooting Workflow

When encountering poor peak shape, it's essential to follow a logical troubleshooting sequence to efficiently identify and resolve the root cause. The diagram below outlines a general workflow for addressing common chromatographic issues.

Troubleshooting_Workflow cluster_Observe Observation cluster_Categorize Categorize Issue cluster_Investigate Investigation & Solution cluster_Confirm Confirmation observe_peak Observe Poor Peak Shape (Tailing, Fronting, Splitting) peak_tailing Peak Tailing observe_peak->peak_tailing peak_fronting Peak Fronting observe_peak->peak_fronting peak_splitting Peak Splitting/Broadening observe_peak->peak_splitting sol_tailing_ph Adjust Mobile Phase pH (Lower pH to suppress silanol (B1196071) interaction) peak_tailing->sol_tailing_ph Chemical Interaction? sol_fronting_overload Reduce Sample Concentration or Injection Volume peak_fronting->sol_fronting_overload Sample Effect? sol_splitting_frit Check/Replace Column Frit Backflush Column peak_splitting->sol_splitting_frit System/Column Issue? sol_tailing_additive Add Mobile Phase Modifier (e.g., TEA, Formic Acid) sol_tailing_ph->sol_tailing_additive sol_tailing_column Use End-capped Column or Change Column Chemistry sol_tailing_additive->sol_tailing_column confirm_resolution Peak Shape Improved? sol_tailing_column->confirm_resolution sol_fronting_solvent Match Sample Solvent to Mobile Phase sol_fronting_overload->sol_fronting_solvent sol_fronting_solvent->confirm_resolution sol_splitting_connections Inspect Tubing and Connections for Dead Volume sol_splitting_frit->sol_splitting_connections sol_splitting_temp Ensure Consistent Column Temperature sol_splitting_connections->sol_splitting_temp sol_splitting_temp->confirm_resolution confirm_resolution->observe_peak No

Fig 1. A general workflow for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing with this compound?

Peak tailing is a common issue, especially with compounds containing amine groups like Dolutegravir (B560016).[1][2] The primary causes are typically related to secondary interactions with the stationary phase.

  • Silanol Interactions: Dolutegravir has a pKa of approximately 8.2.[3][4] In mobile phases with a pH above 3-4, residual silanol groups on the surface of silica-based C18 columns can be ionized and interact strongly with the basic functional groups on the Dolutegravir molecule.[1][5][6] This secondary ionic interaction is a frequent cause of tailing.

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can lead to inconsistent ionization of the molecule as it passes through the column, resulting in peak tailing.[7]

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can disrupt the chromatography and cause peak distortion.[5]

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix or from stainless-steel components can chelate with Dolutegravir, causing tailing.[5]

Q2: My this compound peak is tailing. How can I improve its symmetry?

To improve a tailing peak for this compound, you should systematically address the potential chemical interactions.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is often the most effective solution. Using a buffer at a pH of 3 or lower will suppress the ionization of silanol groups, minimizing the secondary interactions that cause tailing.[6] Several published methods for Dolutegravir use a phosphate (B84403) buffer with a pH of 3.0 or 3.6.[8][9]

  • Use Mobile Phase Additives: Adding a small concentration of an amine, like triethylamine (B128534) (TEA), can mask the active silanol sites. Alternatively, using an acidic modifier like formic acid can also help by keeping the analyte fully protonated and minimizing silanol interactions.[10]

  • Select an Appropriate Column:

    • End-capped Columns: Use a high-quality, end-capped C18 column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.[1]

    • Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity and reduced silanol activity.[11]

The following table summarizes the effect of mobile phase pH on peak asymmetry for a basic compound like Dolutegravir.

Mobile Phase pHExpected Silanol ActivityExpected Peak Tailing Factor (T)Recommendation
> 6.0High (Ionized Silanols)> 2.0 (Severe Tailing)Not Recommended
4.0 - 6.0Moderate1.5 - 2.0 (Noticeable Tailing)Sub-optimal
2.5 - 3.5 Low (Suppressed Ionization) 1.0 - 1.3 (Good Symmetry) Recommended Starting Range
Q3: I'm observing peak fronting for this compound. What is the likely cause?

Peak fronting is less common than tailing for basic compounds but can occur under specific circumstances.

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[5] This is a classic symptom of column overload.[12]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the head of the column, resulting in fronting.[5]

To resolve peak fronting, try the following:

  • Dilute the Sample: Reduce the concentration of your this compound sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was likely sample overload.

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Q4: My peaks are split or broad. What should I investigate?

Split or excessively broad peaks often point to a physical problem within the HPLC system or the column itself.

Splitting_Broadening_Causes cluster_Problem Observed Problem cluster_Causes Potential Causes observe_split Peak Splitting or Broadening cause_frit Partially Blocked Inlet Frit observe_split->cause_frit cause_void Column Void or Channeling observe_split->cause_void cause_extracolumn Extra-Column Volume (e.g., long tubing, loose fitting) observe_split->cause_extracolumn cause_degradation On-column Degradation observe_split->cause_degradation

Fig 2. Potential causes of peak splitting and broadening.
  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing poor sample distribution and distorted peaks.[12]

  • Column Void: A void or channel can form at the head of the column bed over time, especially if operated at high pressures or outside the recommended pH range.[13] This creates a space where the sample can spread before reaching the stationary phase.

  • Extra-Column Effects: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can lead to peak broadening.[5]

  • Analyte Degradation: Dolutegravir has been shown to degrade under certain hydrolytic (acidic, alkaline) and photolytic stress conditions.[11] If the compound is degrading on-column, it could manifest as distorted or additional small peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Mitigate Peak Tailing

This protocol outlines a systematic approach to optimize the mobile phase to improve the peak shape of this compound.

1. Materials:

  • HPLC or UPLC system with UV or MS detector
  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Acetonitrile (HPLC grade)[9]
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic Acid or Ortho-phosphoric acid
  • Ammonium Acetate or Potassium Phosphate monobasic
  • This compound standard solution

2. Procedure:

Expected Results:

Mobile Phase Aqueous ComponentTailing Factor (T)Resolution (from nearest peak)Comments
10 mM Ammonium Acetate, pH 4.5~1.8BaselineSignificant tailing observed.
0.1% Formic Acid, pH ~2.7 ~1.2 Improved Good peak symmetry achieved.
Phosphate Buffer, pH 3.0~1.3GoodAcceptable peak shape.

References

Impact of different extraction methods on Dolutegravir-D3 recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dolutegravir (B560016) (DTG) and its deuterated internal standard, Dolutegravir-D3 (DTG-D3), extraction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize recovery and ensure accurate quantification from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments? A1: this compound is a stable isotope-labeled (SIL) version of Dolutegravir, where three hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because DTG-D3 is chemically almost identical to the analyte (Dolutegravir), it co-elutes and experiences similar extraction efficiency and matrix effects.[2] This allows for more accurate and precise quantification by correcting for variations that may occur during sample preparation and analysis.

Q2: Which extraction method is most suitable for Dolutegravir and this compound from plasma? A2: The optimal extraction method depends on the specific requirements of your assay, such as desired sensitivity, sample throughput, and the complexity of the matrix. The three most common methods are:

  • Protein Precipitation (PPT): A rapid and simple method ideal for high-throughput analysis.[2] It involves adding a solvent like acetonitrile (B52724) to precipitate proteins.[2][3][4] However, it provides the least sample cleanup, which may lead to higher matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): Offers a better degree of sample cleanup than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[2] This method is effective at removing many interfering substances.

  • Solid-Phase Extraction (SPE): Provides the cleanest sample extracts, making it the best choice for assays requiring the highest sensitivity and minimal matrix effects.[2] The process involves retaining the analyte on a solid sorbent, washing away interferences, and then eluting the purified analyte.[2]

Q3: What are the typical recovery rates for Dolutegravir using these methods? A3: Recovery can vary based on the specific protocol, matrix, and laboratory conditions. However, published data provides a general expectation for each method.

Extraction MethodMatrixReported Recovery RateCitation
Protein Precipitation (PPT)Human Plasma94.3% - 100%[4]
Solid-Phase Extraction (SPE)Not Specified80% - 120% (General Acceptable Range)[5]
Solvent ExtractionHuman Hair65.2% - 71.8% (DTG) 71.6% - 75.4% (DTG-IS)[6]

Q4: Is there a risk of the deuterium atoms on this compound exchanging with hydrogen during sample preparation? A4: Yes, this is a phenomenon known as hydrogen-deuterium (H-D) exchange. While the deuterium labels on DTG-D3 are generally stable, prolonged exposure to harsh conditions, particularly strong acidic or basic environments during extraction, can create a risk for back-exchange.[7] This would alter the mass of the internal standard and compromise quantitative accuracy. It is crucial to minimize exposure to extreme pH levels during sample processing.[7]

Troubleshooting Guides

Issue: Low or Inconsistent Recovery of this compound

Low recovery of the internal standard is a critical issue that can invalidate experimental results. The workflow below can help diagnose the root cause.

Troubleshooting_Workflow cluster_start cluster_methods Select Extraction Method Used cluster_ppt_causes Potential Causes for PPT cluster_lle_causes Potential Causes for LLE cluster_spe_causes Potential Causes for SPE start Low or Inconsistent DTG-D3 Recovery Detected PPT Protein Precipitation (PPT) start->PPT LLE Liquid-Liquid Extraction (LLE) start->LLE SPE Solid-Phase Extraction (SPE) start->SPE ppt_cause1 Incomplete Precipitation PPT->ppt_cause1 ppt_cause2 Analyte Co-Precipitation PPT->ppt_cause2 ppt_cause3 Supernatant Collection Error PPT->ppt_cause3 lle_cause1 Incorrect Solvent Choice LLE->lle_cause1 lle_cause2 Suboptimal pH LLE->lle_cause2 lle_cause3 Insufficient Mixing/Emulsion LLE->lle_cause3 spe_cause1 Improper Cartridge Conditioning SPE->spe_cause1 spe_cause2 Sample pH Incorrect SPE->spe_cause2 spe_cause3 Inappropriate Elution Solvent SPE->spe_cause3 spe_cause4 Flow Rate Inconsistent SPE->spe_cause4

Caption: Workflow for troubleshooting low this compound recovery.

Troubleshooting Solid-Phase Extraction (SPE)
Potential CauseRecommended Solution(s)
Incomplete Sorbent Wetting Ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution (e.g., water) to prepare it for the sample.[2]
Incorrect Sample pH The pH of the sample can affect the charge state of Dolutegravir and its ability to bind to the sorbent. Adjust the sample pH according to the specific SPE sorbent chemistry to ensure optimal retention.[2]
Inappropriate Elution Solvent If the elution solvent is too weak, it will not displace the analyte from the sorbent. If it's too strong, it may co-elute interferences. Test different elution solvents (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) or modify the solvent strength.[2]
Inconsistent Flow Rate A flow rate that is too fast during sample loading can lead to breakthrough (analyte fails to bind). A fast elution can result in incomplete recovery. Use a vacuum manifold or automated system to maintain a slow, consistent flow rate.[2]
Troubleshooting Liquid-Liquid Extraction (LLE)
Potential CauseRecommended Solution(s)
Inappropriate Extraction Solvent The organic solvent must efficiently extract Dolutegravir from the aqueous matrix. Select a solvent with optimal polarity and solubility for Dolutegravir, such as methyl tert-butyl ether (MTBE).[2] Consider solvent mixtures to fine-tune extraction.[2]
Incorrect pH of Aqueous Phase The pH of the plasma sample is critical for ensuring Dolutegravir is in a neutral, extractable form. Adjust the pH with a suitable buffer to maximize partitioning into the organic phase.[2]
Insufficient Mixing or Emulsion Inadequate mixing leads to poor extraction efficiency. Ensure vigorous and sufficiently long vortexing to maximize the surface area between the two phases.[2] If an emulsion forms, centrifugation should be used to separate the layers.[2]
Troubleshooting Protein Precipitation (PPT)
Potential CauseRecommended Solution(s)
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent to plasma is used (typically 3:1 acetonitrile:plasma).[2] Using ice-cold solvent can improve precipitation efficiency.
Co-precipitation of Analyte This compound may get trapped in the precipitated protein pellet. Optimize the type of precipitating solvent (acetonitrile vs. methanol) and the precipitation conditions (e.g., temperature) to minimize this effect.[2]
Analyte Loss During Supernatant Collection When collecting the supernatant, be careful not to disturb the protein pellet. Ensure centrifugation is adequate (e.g., 10,000 x g for 10 minutes) to form a compact pellet.[2]

Experimental Protocols & Method Selection

Choosing the right method is the first step toward successful recovery. The following diagram outlines a decision-making process based on common experimental needs.

Method_Selection start Start: Define Assay Needs q_throughput High Sample Throughput Required? start->q_throughput q_sensitivity Highest Sensitivity & Minimal Matrix Effects? q_throughput->q_sensitivity No res_ppt Recommended Method: Protein Precipitation (PPT) q_throughput->res_ppt Yes res_lle Recommended Method: Liquid-Liquid Extraction (LLE) q_sensitivity->res_lle No (Balanced Approach) res_spe Recommended Method: Solid-Phase Extraction (SPE) q_sensitivity->res_spe Yes

Caption: Decision guide for selecting a Dolutegravir extraction method.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from validated methods for its simplicity and speed.[2][4]

  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Precipitation: Pipette 100 µL of plasma into a clean microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing the DTG-D3 internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a higher degree of sample cleanup than PPT.[2]

  • Sample Preparation: Pipette 200 µL of plasma into a clean tube and add the DTG-D3 internal standard.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate or ammonium acetate (B1210297) buffer) to adjust the sample pH and neutralize Dolutegravir.[2]

  • Extraction: Add 1.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[2]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 2-5 minutes. Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is for achieving the cleanest extracts and highest sensitivity.[2]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry out.[2]

  • Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of a weak acid (e.g., 2% formic acid in water) and the DTG-D3 internal standard.[2] Load the sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[2]

    • Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.[2]

  • Elution: Elute Dolutegravir and DTG-D3 with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).[2]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.[2]

References

Technical Support Center: Enhancing Precision and Accuracy with Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Dolutegravir-D3 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Dolutegravir (B560016), where three hydrogen atoms have been replaced with deuterium.[1] It is used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the precision and accuracy of Dolutegravir quantification in biological matrices.[1][2] Because this compound is chemically and physically very similar to Dolutegravir, it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is crucial to follow the manufacturer's specific storage guidelines. Generally, stable isotope-labeled standards should be stored at recommended temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation.[4] One study noted that Dolutegravir may degrade upon exposure to sunlight.[5] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored under appropriate conditions.[5]

Q3: Can this compound be used in analytical methods other than LC-MS/MS?

A3: While LC-MS/MS is the most common application for this compound as an internal standard, it can also be used in other mass spectrometry-based methods like GC-MS, or for quantification by NMR.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Low or No Signal Intensity of this compound

Q: I am observing a weak or absent signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to a low or absent signal for your internal standard. The following steps can help identify and resolve the issue.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Improper Storage and Handling Verify that the this compound was stored according to the manufacturer's recommendations (temperature, light protection).[4]
Degradation in Matrix Assess the stability of this compound in the biological matrix by incubating it at various time points and temperatures before extraction and analysis.[4]
Inefficient Ionization Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters, including spray voltage, gas flows, and temperature.[4]
Incorrect Mass Transitions (MRM) Confirm the precursor and product ion m/z values for this compound. For example, one study used the transition m/z 428.1/283.1.[6][7]
Issue 2: Poor Recovery of this compound

Q: My results indicate low recovery of the this compound internal standard. What could be the reason and how can I improve it?

A: Low recovery suggests that a significant amount of the internal standard is being lost during the sample preparation process.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Suboptimal Extraction Conditions Experiment with different extraction solvents or solvent mixtures. Adjust the pH of the sample to optimize extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type and elution solvents are appropriate.[4]
Analyte-IS Recovery Differences While stable isotope-labeled standards are expected to have similar recovery to the analyte, differences can occur. Evaluate the recovery of both Dolutegravir and this compound independently to confirm.[4][8]
Issue 3: Inaccurate Quantification and Poor Precision

Q: I am experiencing inconsistent and inaccurate quantification of Dolutegravir. Could the this compound internal standard be the cause?

A: Inaccurate quantification can stem from issues with the internal standard, such as isotopic impurity or matrix effects.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Isotopic Impurity/Cross-Contribution Check the certificate of analysis for the isotopic purity of the this compound. If the internal standard contains a significant amount of the unlabeled analyte, it can interfere with the quantification of low-concentration samples.[4]
Matrix Effects Matrix effects can cause ion suppression or enhancement. To mitigate this, ensure adequate chromatographic separation of Dolutegravir from endogenous components. Solid-phase extraction (SPE) can often provide a cleaner sample extract than protein precipitation.[9]
Chromatographic Separation Issues A slight difference in retention time between the analyte and the deuterated internal standard can sometimes lead to differential ion suppression.[8] Optimize the chromatographic method to ensure co-elution.

Data Presentation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Dolutegravir using a stable isotope-labeled internal standard.

Table 1: Calibration Curve and Sensitivity [6][7]

ParameterValue
Dynamic Range5 to 10,000 ng/mL
Mean Coefficient of Determination (r²)0.9996 ± 0.0003
Mean Precision (Calibration Standards)0.7 to 4.1%
Mean Accuracy (Calibration Standards)98.3 to 102.0%

Table 2: Accuracy and Precision of Quality Control Samples [6][7]

QC LevelAccuracy (% Deviation)Precision (% CV)
Low≤ 6.5%≤ 9.1%
Medium≤ 6.5%≤ 9.1%
High≤ 6.5%≤ 9.1%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation[6][9]

This protocol describes a common method for extracting Dolutegravir from human plasma.

  • Aliquoting: Aliquot 20 µL of human plasma (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.

  • Protein Precipitation: Add 120 µL of acetonitrile (B52724) containing the this compound internal standard (e.g., at a concentration of 10 ng/mL).

  • Mixing: Vortex the mixture for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge the samples for 5 minutes at 2655 x g to pellet the precipitated proteins.

  • Dilution: Transfer a 20 µL aliquot of the supernatant to a new tube and add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.

  • Analysis: Mix well and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis[6][7]

This protocol provides a set of validated parameters for the chromatographic separation and mass spectrometric detection of Dolutegravir and this compound.

Chromatographic Conditions:

  • Column: XBridge C18, 2.1 x 50 mm

  • Mobile Phase: 60:40 (v/v) acetonitrile and water, both containing 0.1% formic acid

  • Flow Rate: 0.475 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Run Time: 1.5 minutes (isocratic)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dolutegravir: m/z 420.1 → 136.0

    • This compound (IS): m/z 428.1 → 283.1

Visualizations

The following diagrams illustrate the mechanism of action of Dolutegravir, a typical experimental workflow, and a troubleshooting logic tree.

Dolutegravir_Mechanism cluster_virus HIV Replication Cycle cluster_drug Dolutegravir Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Integrase Integrase->Integration Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits Experimental_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Troubleshooting_Logic Start Low IS Signal Check_Storage Check Storage Conditions Start->Check_Storage Optimize_MS Optimize MS Parameters Check_Storage->Optimize_MS If OK Resolved Issue Resolved Check_Storage->Resolved If Corrected Assess_Stability Assess Matrix Stability Optimize_MS->Assess_Stability If OK Optimize_MS->Resolved If Corrected Check_Recovery Evaluate Extraction Recovery Assess_Stability->Check_Recovery If OK Assess_Stability->Resolved If Corrected Check_Recovery->Resolved If OK

References

Validation & Comparative

A Comparative Guide to Internal Standards for Dolutegravir Analysis: Dolutegravir-D3 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the antiretroviral drug Dolutegravir (B560016) (DTG), the use of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction, injection volume, and matrix effects. The two main categories of internal standards used for this purpose are stable isotope-labeled (SIL) analogs of the drug, such as Dolutegravir-D3, and structurally similar compounds.

This guide provides an objective comparison between this compound and other commonly used internal standards for DTG analysis, supported by experimental data from various studies.

Stable Isotope-Labeled (SIL) Internal Standards vs. Structural Analogs

Stable isotope-labeled internal standards, like this compound and other deuterated or heavy-atom-labeled versions of DTG, are considered the gold standard in quantitative mass spectrometry.[1][2] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] This close similarity allows them to effectively compensate for matrix effects and procedural inconsistencies, leading to highly accurate and precise results.[1][3]

Structural analogs, such as Pioglitazone, Hydrochlorothiazide, or Triamcinolone, are chemically different molecules that are chosen for their similar retention times and extraction characteristics.[4][5][6] While more cost-effective and readily available, they may not perfectly mimic Dolutegravir's behavior, potentially leading to variability in recovery and response, especially in complex biological matrices.[3]

Performance Data Comparison

The following table summarizes the performance of various internal standards used in the quantification of Dolutegravir across different analytical methods and biological matrices.

Table 1: Performance Metrics of Internal Standards for Dolutegravir Analysis

Internal Standard Analytical Method Matrix Linearity Range Accuracy (% Bias or Deviation) Precision (% CV or RSD) LLOQ Recovery (%) Source
Dolutegravir-D6 LC-MS/MS Human Plasma 28.44–7054.37 ng/mL Not Specified Not Specified 28.44 ng/mL Not Specified [7]
¹³C,d₅-DTG LC-MS/MS Human Hair 5–10,000 pg/mL Within ± 6.5% ≤ 10.3% 5 pg/mL Not Specified [8][9]
[¹⁵N²H₇]-DTG LC-MS/MS Human Plasma 5–10,000 ng/mL ≤ 6.5% deviation ≤ 9.1% CV 5 ng/mL Not Specified [10][11]
Dolutegravir-d₇¹⁵N LC-MS/MS Blood Plasma 20–20,000 ng/mL Within 15% of nominal < 15% 20 ng/mL ~100% [12]
Pioglitazone HPLC-UV Human Plasma 0.2–8 µg/mL %RE between ± 15% < 15% RSD 0.2 µg/mL Not Specified [4]
Hydrochlorothiazide HPLC-UV Human Plasma 101.90–7004.49 ng/mL Not Specified Not Specified 101.90 ng/mL 59.21% (DTG), 60.61% (IS) [6][13]

| Triamcinolone | HPLC-UV | Human Plasma | 0.05–10 µg/mL | 98.0%–103.0% (methodological) | 1.2%–6.2% (intra-day) | 0.05 µg/mL | 65.2%–75.7% |[5] |

Experimental Methodologies and Workflows

The choice of internal standard often influences the sample preparation and analytical workflow. SIL standards are typically used with simple protein precipitation, while structural analogs may require more extensive liquid-liquid extraction to ensure adequate separation and cleanup.

Logical Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical logical flow for validating a bioanalytical method using an internal standard.

cluster_prep Method Development cluster_val Method Validation cluster_apply Sample Analysis Dev Develop Assay Procedure (Chromatography, MS/MS) SelectIS Select Internal Standard (SIL or Analog) Dev->SelectIS PrepStock Prepare Stock Solutions (Analyte & IS) SelectIS->PrepStock CalCurve Prepare Calibration Curve & Quality Controls (QCs) PrepStock->CalCurve Validate Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) CalCurve->Validate Stability Assess Analyte Stability (Freeze-Thaw, Long-Term) Validate->Stability SamplePrep Process Unknown Samples with Internal Standard Stability->SamplePrep Analysis Analyze Samples (LC-MS/MS or HPLC) SamplePrep->Analysis Quant Quantify Analyte Concentration (Ratio to IS) Analysis->Quant Report Generate Final Report Quant->Report

Caption: General workflow for bioanalytical method development and validation.

Experimental Workflow: Protein Precipitation with SIL IS

This method is frequently used when a stable isotope-labeled internal standard is available. Its simplicity and speed are significant advantages.

Start Start: Plasma Sample (e.g., 20 µL) AddIS Add Protein Precipitation Solvent (e.g., Acetonitrile) containing Stable Isotope-Labeled IS Start->AddIS Vortex Vortex Mix AddIS->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant (Optional) Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: Sample preparation using protein precipitation with a SIL internal standard.

Experimental Workflow: Liquid-Liquid Extraction with Structural Analog IS

Liquid-liquid extraction (LLE) is often employed with structural analog internal standards to achieve better sample cleanup and reduce matrix interference.

Start Start: Plasma Sample (e.g., 100 µL) AddIS Add Structural Analog IS Start->AddIS AddSolvent Add Extraction Solvent (e.g., Methyl Tert-Butyl Ether) AddIS->AddSolvent Vortex Vortex Mix & Centrifuge AddSolvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness (under Nitrogen stream) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

Caption: Sample preparation using liquid-liquid extraction with a structural analog.

Detailed Experimental Protocols

Below are summaries of protocols derived from published literature for the analysis of Dolutegravir using different internal standards.

Table 2: Summary of Experimental Protocols for Dolutegravir Analysis

Parameter Method with [¹⁵N²H₇]-DTG (SIL) Method with Hydrochlorothiazide (Analog) Method with Triamcinolone (Analog)
Source [10][11] [6][13] [5]
Sample Volume 20 µL human plasma Not specified 100 µL human plasma
Sample Preparation Protein precipitation with acetonitrile (B52724) containing the IS. Liquid-liquid extraction with methyl-t-butyl ether. Liquid-liquid extraction with methyl tert-butyl ether.
Post-Extraction Supernatant diluted with 1 mg/mL EDTA in 0.1% formic acid. Not specified Organic layer evaporated to dryness and reconstituted in mobile phase.
HPLC Column XBridge C18, 2.1 x 50 mm Phenomenex ODS 2 C18, 150 x 4.6 mm, 5 µm CLC-ODS, 6 x 150 mm, 5 µm
Mobile Phase 60:40 acetonitrile/water with 0.1% formic acid. 70:30 methanol (B129727) / 20mM Sodium acetate (B1210297) buffer (pH 4.0). 40:60 acetonitrile / phosphate (B84403) buffer.
Flow Rate 0.475 mL/min 1.0 mL/min 1.0 mL/min
Detection ESI+ Tandem Mass Spectrometry (LC-MS/MS) UV at 254 nm UV at 258 nm

| Mass Transitions | DTG: 420.1/136.0; IS: 428.1/283.1 | Not Applicable | Not Applicable |

Conclusion

The selection of an internal standard for Dolutegravir analysis depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and available resources.

  • This compound and other Stable Isotope-Labeled Standards ([¹³C,d₅]-DTG, [¹⁵N²H₇]-DTG) are the superior choice for high-stakes applications such as clinical pharmacokinetics and regulatory submissions.[3] Their ability to accurately correct for extraction variability and matrix effects ensures the highest data quality, as evidenced by excellent accuracy, precision, and recovery metrics.[8][10][12]

  • Structural Analog Standards (Pioglitazone, Hydrochlorothiazide, Triamcinolone) offer a practical and cost-effective alternative for routine therapeutic drug monitoring or research where the highest level of precision is not paramount.[4][5][6] However, careful validation is required to ensure that differences in extraction recovery and matrix effects between the analyte and the IS do not compromise data integrity.[3]

For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is highly recommended to achieve the most reliable and reproducible quantitative results in Dolutegravir bioanalysis.

References

Cross-Validation of Analytical Methods for Dolutegravir Quantification: A Comparative Guide Using Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Dolutegravir (B560016), a key antiretroviral drug, with a focus on the use of its deuterated stable isotope-labeled internal standard, Dolutegravir-D3. The cross-validation of these methods is crucial for ensuring the reliability and reproducibility of pharmacokinetic and therapeutic drug monitoring studies. This document summarizes performance data from various validated methods and provides detailed experimental protocols to support researchers in the field.

Performance Comparison of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach in bioanalytical method development to account for variability during sample preparation and analysis. Several studies have demonstrated the successful validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Dolutegravir quantification in human plasma and other biological matrices. While direct cross-validation studies between different methods using this compound are not extensively published in a single comparative guide, a compilation of data from individual validation reports offers valuable insights into the performance of these assays.

Below is a summary of validation parameters from different LC-MS/MS methods utilizing deuterated Dolutegravir as an internal standard.

ParameterMethod 1 (Dolutegravir-D6)Method 2 (¹³C,d₅-DTG)Method 3 (Stably Labeled Isotope)
Matrix Human PlasmaHuman HairHuman Plasma
Linearity Range 28.44 - 7054.37 ng/mL[1]5 - 10,000 pg/mg5 - 10,000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99[1]> 0.99[4]0.9996 ± 0.0003[3]
Intra-assay Precision (%CV) Not explicitly stated≤ 10.3%[4][5]0.7 - 4.1%[3]
Inter-assay Precision (%CV) Not explicitly stated≤ 10.3%[4][5]Not explicitly stated
Accuracy (% Bias) Not explicitly statedWithin ± 6.5%[4][5]98.3 - 102.0%[3]
Recovery Not explicitly stated65.2% - 71.8% (Analyte) 71.6% - 75.4% (IS)[4]Not explicitly stated
Lower Limit of Quantification (LLOQ) 28.44 ng/mL[1]5 pg/mg5 ng/mL[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline typical experimental protocols for the quantification of Dolutegravir using a deuterated internal standard.

Sample Preparation

A common and efficient method for extracting Dolutegravir from plasma is protein precipitation.

Protocol: Protein Precipitation [2][3]

  • To a 20 μL aliquot of human plasma, add a solution of acetonitrile (B52724) containing the deuterated internal standard (e.g., this compound).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

For more complex matrices like hair, a more rigorous extraction is necessary.

Protocol: Hair Extraction [4][5]

  • Wash the hair samples to remove external contaminants.

  • Weigh approximately 1-10 mg of hair.

  • Add an extraction solution (e.g., 50:50 methanol:acetonitrile with 2% formic acid) containing the deuterated internal standard.

  • Sonicate and incubate the mixture overnight at 40°C.

  • Centrifuge the sample and collect the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection are key to the selectivity and sensitivity of the assay.

Chromatographic Conditions

  • Column: A reversed-phase C18 column, such as an XBridge C18 (2.1 x 50 mm), is commonly used.[2][3]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an additive like formic acid (e.g., 60:40 acetonitrile/water with 0.1% formic acid).[2][3]

  • Flow Rate: A suitable flow rate is maintained for optimal separation.

  • Injection Volume: A small volume (e.g., 3-10 µL) of the extracted sample is injected.

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Dolutegravir and its deuterated internal standard.[4][5]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure high selectivity and sensitivity. For example:

    • Dolutegravir: m/z 420.1 → 136.0[3]

    • Dolutegravir-IS (specific deuteration not provided): m/z 428.1 → 283.1[3]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Dolutegravir using a deuterated internal standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_cross_validation Cross-Validation SampleCollection Sample Collection (e.g., Plasma, Hair) Spiking Spiking with Dolutegravir & this compound (IS) SampleCollection->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Selectivity Selectivity Recovery->Selectivity Method_A Validated Method A Selectivity->Method_A Comparison Compare Results Method_A->Comparison Method_B Alternative Method B Method_B->Comparison

Caption: Workflow for the cross-validation of analytical methods for Dolutegravir.

References

Comparative analysis of Dolutegravir pharmacokinetics with Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of Dolutegravir (B560016) and its deuterated analog, Dolutegravir-D3, is currently not feasible due to the absence of publicly available clinical data on this compound. Extensive searches for pharmacokinetic studies, clinical trials, or any related research on this compound have not yielded any specific data. Deuterated drugs are often developed to alter metabolic pathways and improve pharmacokinetic properties, but without experimental data, any comparison remains speculative.

This guide, therefore, focuses on the well-documented pharmacokinetics of Dolutegravir, providing a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile based on available human studies. This information can serve as a baseline for researchers and drug development professionals.

Pharmacokinetic Profile of Dolutegravir

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Its pharmacokinetic properties have been extensively studied in various populations, including healthy volunteers and HIV-infected patients.[1][2][3]

Data Presentation: Pharmacokinetic Parameters of Dolutegravir

The following table summarizes the key pharmacokinetic parameters of Dolutegravir administered orally at a standard dose of 50 mg once daily in HIV-infected, treatment-naive adults.

Pharmacokinetic ParameterValueReference
Absorption
Tmax (Time to maximum concentration)2.0 - 3.0 hours (fasted)[4]
Effect of FoodHigh-fat meal increases AUC by 66% and Cmax by 67%[4]
Distribution
Volume of Distribution (V/F)17.4 L[2]
Protein Binding>99%[1]
Metabolism
Primary PathwayGlucuronidation via UGT1A1[2]
Minor PathwayCytochrome P450 (CYP) 3A4[2]
Elimination
Apparent Clearance (CL/F)0.901 L/h[2]
Half-life (t½)~14 hours[1]
Route of EliminationPrimarily fecal elimination[3]

Experimental Protocols

The pharmacokinetic parameters of Dolutegravir have been determined through various clinical trials. A typical experimental protocol for a single-dose pharmacokinetic study in healthy adult subjects is outlined below.

Study Design: An open-label, single-dose, crossover study is a common design to assess the pharmacokinetics of a drug.

Participants: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and pregnancy.

Drug Administration: A single oral dose of Dolutegravir (e.g., 50 mg tablet) is administered to subjects, usually after an overnight fast.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method: Dolutegravir concentrations in plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes:

  • Cmax (maximum observed plasma concentration)

  • Tmax (time to reach Cmax)

  • AUC (Area Under the Curve): AUC from time zero to the last measurable concentration (AUC0-t) and AUC from time zero to infinity (AUC0-inf).

  • (terminal elimination half-life)

  • CL/F (apparent total clearance)

  • V/F (apparent volume of distribution)

Mandatory Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

PharmacokineticStudyWorkflow cluster_Screening Subject Recruitment & Screening cluster_Dosing Dosing Period cluster_Sampling Pharmacokinetic Sampling cluster_Analysis Analysis InformedConsent Informed Consent ScreeningVisit Screening Visit (Inclusion/Exclusion Criteria) InformedConsent->ScreeningVisit Fasting Overnight Fasting ScreeningVisit->Fasting Eligible Subjects Dosing Drug Administration (e.g., Single Oral Dose) Fasting->Dosing BloodCollection Serial Blood Sample Collection Dosing->BloodCollection PlasmaProcessing Plasma Separation & Storage BloodCollection->PlasmaProcessing Bioanalysis LC-MS/MS Analysis of Plasma Samples PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Report Report PK_Analysis->Report Final Study Report

Figure 1: Typical workflow of a clinical pharmacokinetic study.

References

Validating a Novel Bioanalytical Method for Dolutegravir Using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new bioanalytical method for the quantification of Dolutegravir (B560016) in human plasma utilizing a deuterated internal standard, Dolutegravir-D3, against established methods. The following sections present a detailed analysis of experimental protocols and performance data to assist researchers in selecting and validating the most suitable method for their drug development needs.

Comparative Analysis of Bioanalytical Methods for Dolutegravir

The quantification of Dolutegravir, a critical antiretroviral agent, in biological matrices necessitates robust and reliable bioanalytical methods. This section compares a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as an internal standard with alternative high-performance liquid chromatography (HPLC) methods that utilize different internal standards.

Method Performance Comparison

The choice of an internal standard is critical for correcting variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision. The following table summarizes the performance characteristics of an LC-MS/MS method using this compound against an HPLC-UV method using Pioglitazone as the internal standard.

ParameterLC-MS/MS with this compoundHPLC-UV with Pioglitazone[1]
Linearity Range 5 - 10,000 ng/mL[2][3]0.2 - 8 µg/mL (200 - 8000 ng/mL)[1]
Correlation Coefficient (r²) > 0.999[2][3]> 0.994[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]0.2 µg/mL (200 ng/mL)[1]
Accuracy (%RE) ≤ 6.5% deviation[2][3]Within ± 15%[1]
Precision (%RSD) ≤ 9.1%[2][3]< 15%[1]
Recovery Not explicitly stated, but matrix effects evaluated[2]Effective extraction demonstrated[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the key experimental procedures for the LC-MS/MS method with this compound and a comparative HPLC-UV method.

LC-MS/MS Method with this compound Internal Standard

This method offers high sensitivity and selectivity for the quantification of Dolutegravir in human plasma.[2][3]

1. Sample Preparation:

  • A simple protein precipitation method is employed.[2][3]

  • To a 20 µL aliquot of human plasma, 120 µL of acetonitrile (B52724) containing the this compound internal standard is added.[2]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[2]

  • The supernatant is further diluted before injection into the LC-MS/MS system.[2]

2. Chromatographic Conditions:

  • Column: XBridge C18, 2.1 x 50 mm reversed-phase analytical column.[2][3]

  • Mobile Phase: A mixture of acetonitrile and water (60:40) containing 0.1% formic acid.[2][3]

  • Flow Rate: Isocratic elution.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.[2][3]

  • Monitored Transitions:

    • Dolutegravir: m/z 420.1 → 136.0[2][3]

    • This compound (Internal Standard): m/z 428.1 → 283.1 (Note: A stably labeled isotope of DTG was used, specific transition for D3 may vary slightly but this is a representative example)[2][3]

Alternative Method: HPLC-UV with Pioglitazone Internal Standard[1]

This method provides a more accessible alternative to mass spectrometry, though with potentially lower sensitivity.

1. Sample Preparation:

  • Protein precipitation is used for extraction.[1]

  • Acetonitrile is used as the precipitating agent.[1]

2. Chromatographic Conditions:

  • Column: RESTEK C18 Column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer pH 3 (50:50, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

3. UV Detection:

  • Wavelength: 258 nm.[1]

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the processes involved in the bioanalytical method validation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (20 µL) add_is Add Acetonitrile with This compound IS plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (XBridge C18) injection->separation detection Mass Spectrometric Detection (ESI+) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for Dolutegravir quantification using LC-MS/MS with this compound.

cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria (FDA/ICH Guidelines) linearity Linearity & Range linearity_crit r² ≥ 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit ±15% of nominal (±20% at LLOQ) accuracy->accuracy_crit precision Precision (Intra- & Inter-day) precision_crit %RSD ≤ 15% (%RSD ≤ 20% at LLOQ) precision->precision_crit selectivity Selectivity matrix_effect Matrix Effect stability Stability

Caption: Key parameters and acceptance criteria for bioanalytical method validation.

References

The Role of Dolutegravir-D3 in Corroborating Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical research, particularly in the development of antiretroviral therapies, the precision and reliability of bioanalytical methods are paramount. The quantification of drug concentrations in biological matrices underpins the pharmacokinetic and pharmacodynamic assessments that are crucial for establishing safety and efficacy. Dolutegravir (B560016), a cornerstone of modern HIV-1 treatment, is no exception. To ensure the integrity of clinical trial data for dolutegravir, a stable isotope-labeled internal standard, Dolutegravir-D3, is widely employed. This guide provides a comparative overview of the use of this compound against other methods, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] this compound is identical in chemical structure and properties to dolutegravir, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (dolutegravir) and the internal standard (this compound).[4]

The key advantage of this approach is the ability to compensate for variability during sample preparation and analysis.[2][][6] Any loss of analyte during extraction, potential matrix effects, or fluctuations in instrument response will affect both the analyte and the SIL internal standard to the same extent.[][6] This co-eluting, co-fragmenting behavior ensures a highly accurate and precise quantification of the drug concentration.[]

Comparison with Alternative Approaches

While SIL internal standards are preferred, other methods have been utilized for the quantification of dolutegravir. The table below provides a comparison of these approaches.

MethodPrincipleAdvantagesDisadvantages
This compound (SIL IS) Co-eluting internal standard with a mass shift, correcting for matrix effects and extraction variability.[1][][6]High accuracy and precision, considered the gold standard for LC-MS/MS bioanalysis.[2][3]Higher cost of the labeled compound.
Structural Analogue IS A different molecule with similar chemical properties to the analyte is used as the internal standard.More cost-effective than SIL IS.May not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies.[2][3]
External Calibration Drug concentration is determined by comparing the analyte response to a calibration curve prepared in a clean matrix.Simple and inexpensive.Does not account for sample-specific matrix effects or extraction variability, leading to lower accuracy and precision.

Experimental Data: Performance of this compound in Bioanalysis

Numerous validated bioanalytical methods have demonstrated the successful application of this compound for the quantification of dolutegravir in various biological matrices. The following table summarizes key performance parameters from a representative LC-MS/MS method.

ParameterResult
Linearity (r) 0.9995
Lower Limit of Quantification (LLOQ) 0.05 µg/mL
Intra-day Precision (%CV) 1.2% - 6.2%
Inter-day Precision (%CV) 0.4% - 4.3%
Accuracy (%RE) Within ±15%
Extraction Recovery 65.2% - 75.7%
Matrix Effect Minimal to none observed

Data compiled from a representative HPLC-UV method for dolutegravir in human plasma.[7]

Experimental Protocols

Quantification of Dolutegravir in Human Plasma using LC-MS/MS with this compound

This protocol outlines a typical procedure for the analysis of dolutegravir in human plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dolutegravir: m/z 419.1 → 277.1

      • This compound: m/z 422.1 → 280.1

    • Data Analysis: The peak area ratio of dolutegravir to this compound is used to calculate the concentration of dolutegravir in the unknown samples by interpolation from a standard curve.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis final_result Dolutegravir Concentration data_analysis->final_result Calculate Concentration

Caption: Experimental workflow for dolutegravir quantification.

dolutegravir_moa cluster_virus HIV-1 Life Cycle cluster_host Host Cell viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration viral_dna->integration integrase HIV-1 Integrase viral_dna->integrase binds provirus Provirus integration->provirus host_dna Host Chromosomal DNA integration->host_dna integrase->integration catalyzes dolutegravir Dolutegravir dolutegravir->integrase inhibits

Caption: Mechanism of action of Dolutegravir.

Dolutegravir is an integrase strand transfer inhibitor (INSTI).[8][9][10] It binds to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host cell's genome, which is a critical step in the viral replication cycle.[8][9][10]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Dolutegravir-D3

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dolutegravir-D3, a deuterated analog of the potent antiretroviral agent Dolutegravir. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic material that can cause moderate skin and eye irritation[1]. It may be harmful if swallowed[1]. Due to its potency and potential for causing toxic effects, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respiratorRecommended for use in positive pressure mode with emergency escape provisions, especially where dust may be generated[1]. For lower-risk activities, a disposable respirator (e.g., N95) may be considered, but it is not the primary recommendation for highly potent compounds[2].
Hand Protection Nitrile Gloves (Double Gloving)Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[1]. Double gloving is a best practice for handling potent compounds[2].
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes and conform to EN166 standards[1][2][3]. A face shield can be worn over goggles for added protection[2].
Body Protection Disposable Coveralls and Lab CoatWear appropriate protective clothing to prevent skin exposure[1]. Disposable coveralls made from materials like Tyvek are recommended[2][4]. A dedicated lab coat should be worn over personal clothing[2].
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting[2].

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound, from initial receipt to final disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area with controlled access.

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits[1]. Provide appropriate exhaust ventilation where dust is formed[1].

2. Handling the Compound:

  • Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols[1].

  • Grounding: Ground all equipment containing the material to prevent static discharge[1].

  • Personal Hygiene: Wash hands thoroughly after handling[1].

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place[1].

  • Temperature: The recommended long-term storage temperature is -20°C[1].

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in[2].

  • All materials used for spill cleanup must be disposed of as hazardous waste[2].

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Designated Area Prepare Designated Area Don PPE->Prepare Designated Area Weighing and Aliquoting Weighing and Aliquoting Prepare Designated Area->Weighing and Aliquoting Experimentation Experimentation Weighing and Aliquoting->Experimentation Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Waste->Dispose as Hazardous Waste

Safe Handling Workflow for this compound

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination. Dolutegravir is very toxic to aquatic life with long-lasting effects[5][6].

1. Waste Segregation:

  • Isolate all Dolutegravir-containing waste, including unused compounds, solutions, and contaminated labware (e.g., gloves, pipette tips, containers)[5].

  • Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container[5].

  • Collect liquid waste in a separate, compatible, and sealed hazardous waste container[5].

2. Labeling and Storage:

  • Clearly label waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[5].

  • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials[5].

3. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal[5].

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the active pharmaceutical ingredient[3][5].

The logical relationship for hazard control follows a hierarchical approach.

Hazard Control Hierarchy for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most to Least Effective Engineering Controls Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Controls Most to Least Effective Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls Most to Least Effective PPE Personal Protective Equipment (Gloves, Respirator, Goggles) Administrative Controls->PPE Most to Least Effective

Hazard Control Hierarchy for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.